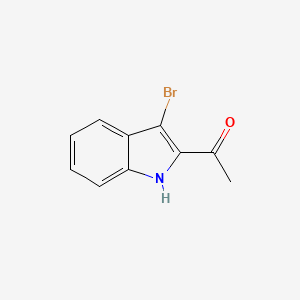![molecular formula C8H16ClN B2842735 rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis CAS No. 2375247-90-6](/img/structure/B2842735.png)
rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[320]heptanehydrochloride,cis is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis can be achieved through several synthetic routes. One common method involves the enantioselective construction of the bicyclic scaffold, which is central to the family of tropane alkaloids . This process often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using palladium-catalyzed reactions. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction that can be used to introduce functional groups into the bicyclic scaffold .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the oxidation of this compound can lead to the formation of oxygenated derivatives, while reduction reactions can produce reduced forms of the compound.
Applications De Recherche Scientifique
rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, this compound is investigated for its potential therapeutic applications, such as its use in treating pain and other disorders associated with the nicotinic acetylcholine receptor .
Mécanisme D'action
The mechanism of action of rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis involves its interaction with specific molecular targets and pathways. For example, it may interact with the nicotinic acetylcholine receptor, modulating its activity and leading to various physiological effects . The exact molecular pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis include other bicyclic structures such as 2,6-dioxobicyclo[3.2.0]heptane and bicyclo[3.2.0]carbocyclic molecules .
Uniqueness: What sets rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[320]heptanehydrochloride,cis apart from similar compounds is its specific structure, which includes a nitrogen atom within the bicyclic framework
Propriétés
IUPAC Name |
(1S,5S)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2)3-6-4-9-5-7(6)8;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBCQTHHIRDTCH-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]2[C@@H]1CNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2842652.png)
![methyl 2-(4-benzylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2842656.png)
![Methyl 4-([1,1'-biphenyl]-4-ylcarboxamidomethyl)piperidine-1-carboxylate](/img/structure/B2842657.png)
![12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one](/img/structure/B2842658.png)
![3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2842661.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide](/img/structure/B2842663.png)



![N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2842671.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)
![N-cyclohexyl-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2842675.png)
